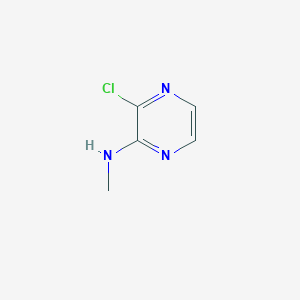

3-Chloro-N-methylpyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-7-5-4(6)8-2-3-9-5/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVOWQGBRGLTBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53265-29-5 | |

| Record name | 3-Chloro-N-methyl-2-pyrazinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro N Methylpyrazin 2 Amine and Its Advanced Analogs

Established Synthetic Pathways for Pyrazine-2-amine Derivatives

Traditional synthetic routes to pyrazine-2-amine derivatives often rely on the functionalization of pre-existing pyrazine (B50134) rings. Two of the most common and well-documented approaches include multi-step synthesis from nitrile precursors and direct aminodehalogenation reactions.

A robust and frequently utilized pathway to N-alkyl-3-chloropyrazine-2-carboxamides, including the title compound, begins with 3-chloropyrazine-2-carbonitrile (B110518). researchgate.netchemicalbook.com This multi-step process involves the sequential transformation of the nitrile group into a carboxamide.

The initial step in this synthetic sequence is the hydrolysis of the nitrile group (-CN) in 3-chloropyrazine-2-carbonitrile to a carboxylic acid (-COOH). This transformation is typically achieved under basic conditions, for example, by refluxing with sodium hydroxide (B78521) in an aqueous solution, followed by acidification with an acid like HCl. researchgate.net Alternatively, a partial hydrolysis can be performed under controlled pH and temperature conditions to yield the corresponding carboxamide (3-chloropyrazine-2-carboxamide) directly. mdpi.com The nitrile group's susceptibility to hydrolysis makes it a versatile starting point for creating various pyrazine derivatives.

The resulting 3-chloropyrazine-2-carboxylic acid is then converted into a more reactive acyl chloride (-COCl). This is a standard transformation in organic synthesis, often accomplished using a chlorinating agent. chemguide.co.uklibretexts.org Thionyl chloride (SOCl₂) is a common reagent for this purpose, reacting with the carboxylic acid to produce the acyl chloride, with gaseous byproducts (sulfur dioxide and hydrogen chloride) that are easily removed. chemguide.co.uklibretexts.org Other reagents like phosphorus(V) chloride (PCl₅) or oxalyl chloride ((COCl)₂) can also be employed for this conversion. chemguide.co.ukresearchgate.net The acyl chloride is a highly reactive intermediate, primed for the subsequent aminolysis step. libretexts.orgresearchgate.net

The final step is the aminolysis of the 3-chloropyrazine-2-carbonyl chloride. This reaction involves treating the acyl chloride with a primary or secondary amine. youtube.com To synthesize the specific compound 3-Chloro-N-methylpyrazin-2-amine, methylamine (B109427) is used as the nucleophile. imist.ma The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of the amide bond. youtube.com This method is versatile and can be used to generate a wide array of N-substituted pyrazine-2-carboxamide analogs by varying the amine used in the aminolysis step. researchgate.netnih.gov For instance, reacting the acyl chloride with various alkylamines or benzylamines produces the corresponding N-alkyl or N-benzyl-3-chloropyrazine-2-carboxamides. researchgate.netnih.gov

Table 1: Examples of Aminolysis Reactions for Pyrazine-2-carboxamide Synthesis

| Starting Acyl Chloride | Amine | Product | Reference |

|---|---|---|---|

| 3-chloropyrazine-2-carbonyl chloride | methylamine | This compound | researchgate.netimist.ma |

| 3-chloropyrazine-2-carbonyl chloride | benzylamine | N-benzyl-3-chloropyrazine-2-carboxamide | nih.gov |

| 3-chloropyrazine-2-carbonyl chloride | various alkylamines | N-alkyl-3-chloropyrazine-2-carboxamides | researchgate.net |

An alternative and more direct route to creating amino-substituted pyrazines is through aminodehalogenation. This reaction involves the nucleophilic substitution of a halogen atom (typically chlorine) on the pyrazine ring with an amine. The chlorine atom at the 3-position of the pyrazine ring is susceptible to such nucleophilic attacks.

For example, 3-chloropyrazine-2-carboxamide (B1267238) can react with various substituted benzylamines to yield 3-benzylaminopyrazine-2-carboxamides. mdpi.comresearchgate.net Similarly, 2-amino-3-chloropyrazine (B41553) can be reacted with methylamine, often under microwave irradiation and with a copper catalyst, to produce 2-amino-3-(methylamino)pyrazine. chemicalbook.com This direct substitution method avoids the multi-step process starting from the carbonitrile but can sometimes lead to side products. nih.gov The efficiency of aminodehalogenation can be influenced by factors such as the solvent, the base used, and the application of microwave assistance, which can lead to higher yields and shorter reaction times. researchgate.net

Table 2: Examples of Aminodehalogenation Reactions on the Pyrazine Ring

| Starting Material | Amine | Product | Conditions | Reference |

|---|---|---|---|---|

| 3-chloropyrazine-2-carboxamide | substituted benzylamines | 3-benzylaminopyrazine-2-carboxamides | THF, triethylamine | mdpi.comresearchgate.net |

| 2-Amino-3-chloropyrazine | methylamine | 2-Amino-3-(methylamino)pyrazine | CuSO₄, microwave | chemicalbook.com |

| 5-chloro-6-methyl-pyrazine-2,3-dicarbonitrile | N-benzylamines | 5-amino-6-methyl-N-benzylpyrazine-2,3-dicarbonitriles | Microwave assisted | researchgate.net |

Synthesis from 3-Chloropyrazine-2-carbonitrile Precursors

Advanced Synthetic Strategies

Beyond the established pathways, modern synthetic chemistry offers advanced strategies for the synthesis of pyrazine derivatives. These methods aim to improve reaction efficiency, regioselectivity, and access to a broader range of complex molecular architectures.

One such advanced approach is the use of microwave-assisted synthesis. thieme.ded-nb.info Microwave irradiation has been shown to be essential for the efficient halogenation of 2-aminopyrazine, a potential precursor for more complex derivatives, leading to excellent yields in short reaction times. thieme.ded-nb.info This technique has also been successfully applied to aminodehalogenation reactions, enhancing yields and reducing reaction durations. chemicalbook.comresearchgate.net

Catalytic methods represent another frontier in advanced pyrazine synthesis. Manganese-pincer complexes have been developed as catalysts for the acceptorless dehydrogenative coupling of 2-aminoalcohols, providing an atom-economical and environmentally benign route to 2,5-disubstituted symmetrical pyrazines. nih.gov Furthermore, modern cross-coupling strategies, such as palladium-catalyzed C-H/C-H cross-coupling reactions, and regio- and chemoselective metalations using reagents like TMPMgCl·LiCl, have been employed to construct highly functionalized and complex pyrazine-containing molecules. mdpi.com These cutting-edge techniques open up new avenues for the synthesis of novel this compound analogs and other pyrazine derivatives.

Catalytic Approaches to Pyrazine Functionalization

The functionalization of the pyrazine core is a critical step in the synthesis of a diverse array of compounds with significant applications. Catalytic methods have emerged as powerful tools for achieving this, offering efficiency and selectivity.

Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone in the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing aryl amines from aryl halides and amines. wikipedia.orgorganic-chemistry.org Its development has provided a more facile and versatile alternative to traditional methods, which often suffer from limited substrate scope and harsh reaction conditions. wikipedia.org

The utility of this reaction extends to the synthesis of complex heterocyclic structures. For instance, palladium-catalyzed C-N bond formation has been successfully employed in the synthesis of 1-aryl-1H-pyrazoles from β-bromovinyl aldehydes and arylhydrazines. researchgate.net The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org While early iterations of the Buchwald-Hartwig reaction had limitations, the development of new generations of catalyst systems has significantly expanded its applicability, allowing for the coupling of a wide range of amines and aryl partners under milder conditions. wikipedia.org This includes the use of bidentate phosphine ligands like BINAP and DDPF, which have proven effective for coupling primary amines. wikipedia.org

In the context of pyrazine chemistry, this methodology is crucial for introducing amino groups onto the pyrazine ring. For example, the amination of chloropyrazines can be achieved using this palladium-catalyzed approach. The reaction of a chloropyrazine with an amine in the presence of a palladium catalyst and a suitable ligand leads to the formation of the corresponding aminopyrazine derivative. This method has been utilized in the synthesis of various pharmaceuticals containing the pyrazine scaffold. rsc.org

Copper-Catalyzed Enantioselective Dearomatization of Pyrazines

A recent breakthrough in pyrazine chemistry is the copper-catalyzed enantioselective dearomatization of pyrazines, which provides access to chiral C-substituted piperazines. nih.govnih.gov This method addresses a significant challenge in organic synthesis, as the enantioselective dearomatization of heterocycles has largely been limited to those with a single heteroatom. nih.govacs.org

In this process, pyrazine undergoes a reaction with a chloroformate and an alkyne in the presence of a copper salt and a chiral ligand, such as StackPhos. nih.govnih.gov This reaction yields a 2,3-disubstituted dihydropyrazine (B8608421) as a single diastereomer with high enantiomeric excess. nih.govacs.org Mechanistic studies suggest the involvement of a chloride ion in preventing a second iminium alkynylation, which allows for subsequent functionalization at another reactive site. nih.gov The resulting dihydropyrazine products are valuable intermediates that can be further transformed into optically active C-substituted piperazines and C1-symmetric 1,2-diamines. nih.govacs.org This methodology has the potential to significantly impact the synthesis of complex molecules, including therapeutics and natural products. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. nih.govsemanticscholar.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazine derivatives. niscpr.res.innih.gov

The application of microwave irradiation can be particularly advantageous in multi-component reactions, where the reactants are polar and the solvent systems are efficient microwave absorbers. semanticscholar.org For example, the one-pot synthesis of pyrazine derivatives of pentacyclic triterpenoids has been achieved under microwave irradiation. niscpr.res.in This method offers a rapid and efficient route to these complex molecules. Similarly, microwave-assisted protocols have been developed for the expedient synthesis of quinoxalines and other heterocyclic pyrazines. nih.gov

In a specific example, the synthesis of 1-aryl-1H-pyrazole-5-amines from aryl hydrazines and either 3-aminocrotononitrile (B73559) or an α-cyanoketone is significantly accelerated using a microwave reactor, with most reactions completing in a matter of minutes. youtube.com The procedure is tolerant of a wide range of functional groups and typically provides high isolated yields of the pure product. youtube.com

Sustainable and Green Chemistry Approaches in Pyrazine Synthesis

In recent years, there has been a growing emphasis on the development of sustainable and environmentally benign synthetic methods. tandfonline.comresearchgate.net This "green chemistry" approach aims to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rsc.org

Several green strategies have been applied to the synthesis of pyrazines. One approach involves the use of environmentally friendly catalysts and solvents. For instance, a mild and efficient one-pot method for pyrazine synthesis has been developed that is considered superior to previously reported methods in terms of its environmental impact. tandfonline.com Another strategy is the use of catalytic systems based on earth-abundant and non-toxic metals. For example, manganese pincer complexes have been used to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-disubstituted pyrazine derivatives, with hydrogen gas and water as the only byproducts. nih.gov

Furthermore, biocatalytic approaches are gaining traction. The use of enzymes, such as Lipozyme® TL IM from Thermomyces lanuginosus, to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines represents a greener alternative to traditional chemical methods. rsc.org This enzymatic method simplifies the reaction steps and minimizes the use of hazardous reagents. rsc.org

Preparation of Structurally Related Pyrazine Derivatives for Comparative Studies

To understand the structure-activity relationships of pyrazine-based compounds, it is often necessary to synthesize and evaluate a series of structurally related derivatives. This allows for a systematic investigation of how modifications to the core structure affect the compound's properties.

Synthesis of N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides

A series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have been synthesized for biological evaluation. mdpi.comnih.govresearchgate.net The synthesis typically begins with the preparation of N-alkyl-3-chloropyrazine-2-carboxamide precursors. mdpi.comnih.gov These precursors are then subjected to a nucleophilic substitution reaction where the chlorine atom at the 3-position is displaced by an alkylamine, yielding the desired N-alkyl-3-(alkylamino)pyrazine-2-carboxamides. researchgate.net

The length of the alkyl chains on both the amide nitrogen and the amino group at the 3-position can be varied to create a library of compounds. For example, a series of compounds with n-alkylamines ranging from butylamine (B146782) to octylamine (B49996) have been prepared. researchgate.net This allows for the investigation of the effect of lipophilicity on the biological activity of the compounds. mdpi.comresearchgate.net

Table 1: Synthetic Data for N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides and Precursors mdpi.comresearchgate.net

| Compound Group | General Structure | R¹ | R² |

| N-Alkyl-3-chloropyrazine-2-carboxamides (Precursors) | 3-Cl-Pyrazine-2-CONHR¹ | Methyl, Ethyl, Propyl, Butyl, Pentyl, Hexyl, Heptyl, Octyl | - |

| 3-(Alkylamino)-N-methylpyrazine-2-carboxamides | 3-(R²NH)-Pyrazine-2-CONHCH₃ | Methyl | Methyl, Ethyl, Propyl, Butyl, Pentyl, Hexyl, Heptyl, Octyl |

| 3-(Alkylamino)-N-ethylpyrazine-2-carboxamides | 3-(R²NH)-Pyrazine-2-CONHC₂H₅ | Ethyl | Methyl, Ethyl, Propyl, Butyl, Pentyl, Hexyl, Heptyl, Octyl |

| N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides | 3-(R²NH)-Pyrazine-2-CONHR¹ | Propyl, Butyl, Pentyl, Hexyl, Heptyl, Octyl | Propyl, Butyl, Pentyl, Hexyl, Heptyl, Octyl |

Synthesis of Halogenated Pyrazinamines (e.g., 5-Chloro-N-methylpyrazin-2-amine)

The synthesis of halogenated pyrazinamines, such as 5-Chloro-N-methylpyrazin-2-amine, is a critical process in the development of advanced chemical analogs. The synthetic strategies typically involve the introduction of a halogen atom onto the pyrazine ring, followed by the installation or modification of the amine functionality. A common precursor for such compounds is 2-amino-5-chloropyrazine (B1281452), the synthesis of which has been approached through several methodologies.

One prevalent method for the synthesis of 2-amino-5-chloropyrazine involves the direct chlorination of 2-aminopyrazine. This electrophilic substitution reaction requires careful control of reaction conditions to achieve selective monochlorination at the 5-position, minimizing the formation of dichlorinated byproducts. Various chlorinating agents and solvent systems have been explored to optimize the yield and purity of the desired product.

An alternative approach to 2-amino-5-chloropyrazine begins with methyl 2-amino-3-pyrazinylcarboxylate. This method, while potentially involving more steps, can offer better control over the regioselectivity of the chlorination.

Furthermore, novel synthetic routes to related aminopyrazines have been developed, which include chlorination of a pyrazine derivative as a key intermediate step. For instance, the synthesis of 2-amino-5-methylpyrazine can proceed through a 2-methyl-5-chloro-4-cyanopyrazine intermediate, highlighting the utility of halogenated pyrazines as versatile building blocks.

Once the 2-amino-5-chloropyrazine core is obtained, the final step to yield 5-Chloro-N-methylpyrazin-2-amine is the N-methylation of the primary amino group. This transformation can be achieved using various methylating agents. The choice of methylation method is crucial to ensure selective mono-methylation and to avoid the formation of the di-methylated product or reaction at the ring nitrogen atoms. Common methylation techniques include the use of methyl halides, dimethyl sulfate, or formaldehyde (B43269) in a reductive amination process. The selection of the appropriate base and solvent system is also critical for the success of this step.

Below are tables summarizing some of the reported methods for the synthesis of the key intermediate, 2-amino-5-chloropyrazine.

Table 1: Synthesis of 2-Amino-5-chloropyrazine via Chlorination of 2-Aminopyrazine

| Starting Material | Chlorinating Agent | Solvent/Medium | Key Conditions | Yield | Reference |

| 2-Aminopyridine | Chlorine (Cl₂) | Glacial Acetic Acid / Hydrogen Chloride | Reaction temperature maintained at 10-12°C during chlorine addition. | 69.4% | rsc.org |

| 2-Aminopyridine | Chlorine (Cl₂) | Acetone / Bromine (catalyst) | Irradiation with a 34W blue LED lamp, reaction for 3 hours. | 90.0% | researchgate.net |

| 2-Aminopyridine | Chlorine (Cl₂) | Acetonitrile / Bromine (catalyst) | Irradiation with a 34W blue LED lamp, reaction for 2 hours. | 99.4% | researchgate.net |

| 2-Aminopyridine | Chlorine (Cl₂) | Dichloromethane / Bromine (catalyst) | Irradiation with a 32W blue LED lamp, reaction for 4 hours. | 95.6% | researchgate.net |

| 2-Aminopyridine | Sodium Hypochlorite (NaClO) / Concentrated Hydrochloric Acid | Water | Initial reaction at 10°C for 2 hours, then raised to 25°C for 4 hours. | Not Specified | rsc.org |

Table 2: Alternative Synthetic Routes to Halogenated Pyrazine Precursors

| Target/Intermediate | Starting Material(s) | Key Reagents/Steps | Reference |

| 2-Amino-5-chloropyrazine | Methyl 2-amino-3-pyrazinylcarboxylate | General procedure by Palamidessi and Bernardi | nih.gov |

| 2-Methyl-5-chloro-4-cyanopyrazine | 2-Methyl-5-hydroxy-4-pyrazinamide | Phosphorus oxychloride, N,N-dimethylaniline, Xylene | nih.gov |

Table 3: General Methods for N-Methylation of Amines

| Amine Type | Methylating Agent | Catalyst/Conditions | Product Type | Reference |

| Primary Amines | Paraformaldehyde | Copper(I) hydride catalyst | N-Methylamines | nih.gov |

| Primary Amines | Methanol | Heterogeneous Nickel catalysts | Mono-N-methylamines | rsc.org |

| Primary Amines | Various (MeX, CO₂, Methanol, Formaldehyde, etc.) | Homogeneous and heterogeneous catalysts | N-Monomethyl amines | rsc.org |

Reactivity Profiles and Mechanistic Investigations of 3 Chloro N Methylpyrazin 2 Amine

Nucleophilic Substitution Reactions at the Chloro Group

The chlorine atom at the 3-position of the pyrazine (B50134) ring is susceptible to nucleophilic substitution, a common and versatile reaction for functionalizing chloropyrazines.

Exploration of Diverse Nucleophiles and Reaction Conditions

The chloro group in 3-Chloro-N-methylpyrazin-2-amine can be displaced by a variety of nucleophiles. The lone pair of electrons on the nitrogen atom of amines, including ammonia (B1221849) and primary amines, makes them effective nucleophiles. savemyexams.com The reaction typically proceeds via a nucleophilic substitution mechanism where the electron-rich nucleophile attacks the slightly positive carbon atom attached to the chlorine. docbrown.info

The general mechanism involves the attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of an intermediate and subsequent expulsion of the chloride ion. chemguide.co.uk For primary and secondary haloalkanes, this often follows an SN2 mechanism. youtube.com

The reaction conditions, such as the choice of solvent and temperature, play a crucial role in the outcome of these reactions. For instance, carrying out the reaction in an ethanolic solution is often preferred to prevent the formation of alcohol byproducts that could occur in aqueous conditions. youtube.com Heating the reaction mixture is also a common practice. docbrown.info

A significant challenge in these reactions is the potential for multiple substitutions, as the amine product of the initial substitution is also a nucleophile and can react further with the starting material. libretexts.orgyoutube.com This can lead to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. youtube.comchemguide.co.ukyoutube.com To favor the formation of the primary amine, a large excess of the nucleophile (e.g., ammonia) is often employed. savemyexams.comchemguide.co.uk

The reactivity of the haloalkane substrate is also a key factor, with the carbon-halogen bond strength influencing the reaction rate. Weaker carbon-halogen bonds, such as carbon-iodine bonds, lead to faster reactions compared to stronger bonds like carbon-fluorine. youtube.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Reaction Condition Notes |

| Ammonia | Primary Amine | Excess ammonia favors primary amine formation. savemyexams.comchemguide.co.uk |

| Primary Amine | Secondary Amine | Can lead to further substitution. chemguide.co.uk |

| Secondary Amine | Tertiary Amine | Prone to over-alkylation. chemguide.co.uk |

| Tertiary Amine | Quaternary Ammonium Salt | Final product of exhaustive alkylation. youtube.com |

Regioselectivity and Chemoselectivity in Multi-Substituted Pyrazines

In multi-substituted pyrazines, the site of nucleophilic attack is governed by the electronic and steric effects of the existing substituents. The electron-withdrawing nature of the pyrazine ring nitrogen atoms, coupled with the directing effects of other substituents, influences the regioselectivity of the reaction.

While specific studies on the regioselectivity of this compound are not extensively detailed in the provided results, general principles of nucleophilic aromatic substitution on pyrazine rings apply. The presence of the methylamino group, an electron-donating group, at the 2-position would be expected to influence the electron density of the pyrazine ring and potentially direct the incoming nucleophile.

Chemoselectivity becomes a key consideration when multiple reactive sites are present in the molecule. For instance, in addition to the chloro group, the methylamino group could also potentially react under certain conditions. However, the greater lability of the C-Cl bond in nucleophilic substitution reactions on aromatic rings generally ensures that substitution at the chloro group is the primary reaction pathway under typical nucleophilic substitution conditions.

Reactions Involving the Methylamino Functional Group

The methylamino group at the 2-position of the pyrazine ring possesses its own reactivity, primarily as a nucleophile, due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk This nucleophilicity allows it to participate in various reactions, including acylation.

Acylation of the methylamino group can be achieved using acylating agents such as acyl chlorides or acid anhydrides. chemguide.co.uklibretexts.org This reaction results in the formation of an amide. For example, the reaction with an acyl chloride would yield an N-acyl-N-methylpyrazin-2-amine. These reactions are typically vigorous. chemguide.co.uk

Similar to the nucleophilic substitution at the chloro group, the methylamino group can also react with alkyl halides. This can lead to the formation of secondary and tertiary amines, and ultimately a quaternary ammonium salt, through successive alkylations. chemguide.co.ukchemguide.co.uk

Electrophilic Aromatic Substitution on the Pyrazine Ring

Pyrazine is generally considered an electron-deficient aromatic ring, making electrophilic aromatic substitution reactions more challenging compared to benzene. youtube.com The presence of two electron-withdrawing nitrogen atoms deactivates the ring towards electrophilic attack. youtube.com

When an activating group, such as an amino group, is present on the pyrazine ring, it can facilitate electrophilic substitution. However, the reaction conditions often need to be vigorous, sometimes requiring high temperatures. youtube.com The position of substitution is directed by the existing substituents. For pyridine, which is also an electron-deficient heterocycle, electrophilic substitution typically occurs at the 3-position. youtube.com In the case of this compound, the directing effects of both the chloro and methylamino groups would need to be considered. The amino group is a strong activating group and would likely direct incoming electrophiles. However, under strongly acidic conditions, the amino group can be protonated, becoming a deactivating, meta-directing group. libretexts.org

Investigations into Ring Contraction and Expansion Mechanisms

Ring contraction and expansion reactions are transformations that alter the size of a cyclic system. wikipedia.org While specific examples involving this compound were not found, general mechanisms for such rearrangements in heterocyclic systems are known.

Ring contraction can occur through various mechanisms, including the Favorskii rearrangement of cyclic α-haloketones or the Wolff rearrangement of cyclic α-diazoketones. wikipedia.org Cationic rearrangements, such as a pinacol-type rearrangement, can also lead to ring contraction. wikipedia.org

Ring expansion can be achieved through methods like the Tiffeneau–Demjanov rearrangement or by the opening of a bicyclic intermediate, such as a cyclopropane-containing bicycle. wikipedia.org The Demyanov ring expansion and contraction involves the diazotization of aminocycloalkanes, leading to carbocation rearrangements. wikipedia.org

Mechanistic Pathways of Dearomatization Reactions

Dearomatization reactions transform an aromatic ring into a non-aromatic or partially saturated ring system. For pyrazines, dearomatization can be achieved through various methods, including diborylation.

One studied mechanism for the dearomative diborylation of pyrazines involves a non-radical pathway with two successive acs.orgacs.org-σ-rearrangement-type processes. rsc.org However, for sterically hindered pyrazines, a radical pathway initiated by the homolytic cleavage of the B-B bond and subsequent boryl radical addition is favored. rsc.org Density functional theory (DFT) calculations and experimental studies have been employed to elucidate these mechanistic pathways. rsc.org

Another route to dearomatized pyrazine derivatives is through the dehydrogenation of piperazines, which are fully saturated six-membered nitrogen-containing heterocycles. nih.gov

Role of Intermediates (e.g., Unstable α-chloro intermediates)

The reactions of this compound, particularly nucleophilic aromatic substitution (SNAr), are proposed to proceed through the formation of key intermediates. While direct spectroscopic observation of these transient species for this specific molecule is challenging, mechanistic studies on analogous halo-N-heterocycles provide significant insights.

Furthermore, the concept of unstable α-chloro intermediates is relevant, particularly in the context of reactions involving strong bases or organometallic reagents. While not extensively documented specifically for this compound, it is plausible that under certain conditions, deprotonation at the carbon adjacent to the chlorine atom (the α-position) could occur, leading to a highly reactive species. However, the more common pathway for nucleophilic substitution on such electron-poor heteroaromatics is the addition-elimination mechanism via a Meisenheimer complex.

In some substitution reactions, particularly those involving organolithium reagents or strong bases, the formation of a benzyne-like intermediate, in this case a "hetaryne," could be considered. However, for most common nucleophilic substitution reactions on this compound, the SNAr pathway involving a Meisenheimer intermediate is the more accepted mechanism.

Influence of Catalysts and Ligands on Reaction Outcome

The reactivity of this compound can be significantly enhanced and controlled through the use of transition metal catalysts, particularly palladium complexes. These catalysts are instrumental in facilitating cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of new carbon-nitrogen bonds under milder conditions than traditional SNAr reactions.

The outcome of these catalytic reactions is highly dependent on the choice of the catalyst precursor , the ligand , the base , and the solvent . The ligand, in particular, plays a crucial role in modulating the reactivity and selectivity of the palladium catalyst.

Buchwald-Hartwig Amination: This reaction is a powerful tool for the synthesis of a wide range of N-aryl and N-heteroaryl amines. For a substrate like this compound, this reaction would involve the coupling of the pyrazine core with a primary or secondary amine.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes:

Oxidative Addition: The active Pd(0) catalyst adds to the C-Cl bond of this compound to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The desired C-N bond is formed by reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

The choice of ligand influences each of these steps. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Hartwig, are often highly effective. These ligands stabilize the palladium center, promote oxidative addition, and facilitate the crucial reductive elimination step. The steric bulk of the ligand can also prevent the formation of undesired side products.

For instance, in the palladium-catalyzed amination of related 3-halo-2-aminopyridines, ligands like RuPhos and BrettPhos have been shown to be highly effective, particularly when used as pre-catalysts in combination with a strong base like LiHMDS. nih.gov The choice between these ligands can influence the reaction efficiency depending on whether a primary or secondary amine is used as the coupling partner.

While specific data for this compound is not extensively published, the following table illustrates the typical conditions and potential outcomes for the Buchwald-Hartwig amination of a similar chloro-heterocyclic amine, drawing on established principles.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of a Chloro-Heterocyclic Amine

| Entry | Amine Nucleophile | Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Morpholine (B109124) | Pd₂(dba)₃ | RuPhos | LiHMDS | Toluene | 100 | High |

| 2 | Aniline | Pd(OAc)₂ | BrettPhos | NaOtBu | Dioxane | 110 | Moderate to High |

| 3 | Benzylamine | [Pd(cinnamyl)Cl]₂ | XPhos | K₃PO₄ | t-BuOH | 100 | High |

This table is illustrative and based on general knowledge of Buchwald-Hartwig amination reactions of related substrates. Actual yields for this compound would require experimental verification.

The data demonstrates that a careful selection of the palladium source, ligand, and base is critical to achieving high yields in these transformations. The interplay between the electronic and steric properties of the ligand and the nature of the amine nucleophile dictates the success of the reaction.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of "3-Chloro-N-methylpyrazin-2-amine." By analyzing the chemical shifts, coupling constants, and signal multiplicities, a comprehensive picture of the molecule's structure can be assembled.

Expected ¹H NMR Data for this compound: (Inferred from general principles and data for related compounds)

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Pyrazine-H | ~7.5 - 8.5 | Doublet | ~2-3 |

| Pyrazine-H | ~7.5 - 8.5 | Doublet | ~2-3 |

| N-CH₃ | ~3.0 - 3.5 | Singlet | N/A |

| N-H | Broad | Singlet | N/A |

This is an exemplary table based on typical chemical shifts for similar structures.

The carbon-13 NMR (¹³C NMR) spectrum provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" will give rise to a distinct signal. The pyrazine (B50134) ring will exhibit four signals for its carbon atoms, with their chemical shifts influenced by the electronegativity of the adjacent nitrogen and chlorine atoms. The N-methyl group will produce a signal in the aliphatic region of the spectrum.

Expected ¹³C NMR Data for this compound: (Inferred from general principles and data for related compounds)

| Carbon | Expected Chemical Shift (δ, ppm) |

| Pyrazine-C (C-Cl) | ~145 - 155 |

| Pyrazine-C (C-N) | ~150 - 160 |

| Pyrazine-C | ~125 - 135 |

| Pyrazine-C | ~125 - 135 |

| N-CH₃ | ~25 - 35 |

This is an exemplary table based on typical chemical shifts for similar structures. Actual values may vary based on solvent and experimental conditions. mdpi.comorganicchemistrydata.orgchemicalbook.com

For unambiguous assignment of the ¹H and ¹³C NMR signals, especially in complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: A ¹H-¹H COSY experiment would reveal the coupling between the two protons on the pyrazine ring.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between the protons and their attached carbon atoms. This would definitively link the pyrazine proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within "this compound."

The FTIR spectrum of "this compound" would display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational modes include the N-H stretch of the secondary amine, C-H stretches of the aromatic ring and the methyl group, C=N and C=C stretching vibrations of the pyrazine ring, and the C-Cl stretch.

Expected FTIR Absorption Bands for this compound: (Inferred from general principles and data for related compounds)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |

| C=N, C=C Stretch (Pyrazine ring) | 1500 - 1600 | Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

This is an exemplary table based on typical vibrational frequencies for similar structures. researchgate.netresearchgate.net

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For "this compound," the pyrazine ring breathing modes and the C-Cl symmetric stretch are expected to be prominent in the Raman spectrum. The combination of FTIR and Raman data allows for a more complete vibrational analysis of the molecule. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and structural features of this compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge (m/z) ratio, various MS methods can provide precise and accurate data.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact mass of this compound and its fragments with high precision. This accuracy allows for the calculation of its elemental formula, distinguishing it from other compounds with the same nominal mass. The monoisotopic mass of this compound (C₅H₆ClN₃) is calculated to be 143.02502 Da. HRMS can confirm this value to within a few parts per million (ppm). In addition to the molecular ion [M]⁺, HRMS can identify various adducts formed during the ionization process.

Table 1: Calculated Exact Masses for Potential HRMS Adducts of this compound This table presents theoretical values that would be confirmed by HRMS analysis.

| Adduct Ion | Chemical Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₅H₇ClN₃]⁺ | 144.03230 |

| [M+Na]⁺ | [C₅H₆ClN₃Na]⁺ | 166.01424 |

| [M+K]⁺ | [C₅H₆ClKN₃]⁺ | 181.98818 |

| [M-H]⁻ | [C₅H₅ClN₃]⁻ | 142.01774 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing this compound within complex mixtures, allowing for its quantification and identification. A typical LC-MS method involves injecting the sample into an HPLC system, where it is separated from other components on a column (e.g., a C18 column) before being introduced into the mass spectrometer.

While a specific LC-MS method for this compound is not detailed in the public literature, methods developed for similar chlorinated compounds illustrate the process. For instance, a validated method for 3-chloro-L-tyrosine involved protein precipitation for sample preparation, followed by derivatization and analysis using LC-MS/MS. nih.gov Such a method demonstrates excellent sensitivity and reproducibility, with defined linearity ranges and low coefficients of variation, showcasing the capabilities of LC-MS for quantitative analysis. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography. It is highly suitable for analyzing polar compounds like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (typically protonated molecules, [M+H]⁺) are ejected into the gas phase and directed into the mass analyzer. This gentle process minimizes fragmentation, making it ideal for accurate molecular weight determination. The development of LC-MS/MS methods for related compounds frequently employs ESI as the ionization source due to its sensitivity and compatibility with liquid-phase separations. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that analyzes compounds co-crystallized with a UV-absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. While often used for large biomolecules, MALDI is also effective for organic molecules. uoc.gr The choice of matrix is critical and depends on the analyte's properties.

Table 2: Common MALDI Matrices and Their Applications

| Matrix | Abbreviation | Typical Analytes |

|---|---|---|

| α-Cyano-4-hydroxycinnamic acid | CHCA, CCA | Peptides, small proteins |

| Sinapinic acid | SA | Proteins (>10,000 Da) |

| 2,5-Dihydroxybenzoic acid | DHB | Peptides, glycoproteins, oligonucleotides |

| 2-[(2E)-3-(4-tert-Butylphenyl)-2-methylprop-2-enylidene]malononitrile | DCTB | Small organic molecules, polymers, organometallics uoc.gr |

For this compound, a matrix like DCTB could be employed to obtain a clean mass spectrum of the molecular ion, useful for confirming purity and identifying any potential oligomers or degradation products.

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal structural information, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and crystal packing.

To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the application of XRD to related amine complexes and heterocyclic compounds is well-documented. Should a suitable single crystal of the compound be grown, XRD analysis would yield a detailed model of its solid-state conformation and packing arrangement.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with one or more unpaired electrons. As a diamagnetic molecule with a closed-shell electron configuration, this compound in its ground state is EPR-silent and cannot be observed by this method.

However, EPR spectroscopy would be an essential tool for identifying and characterizing any paramagnetic species derived from the compound, such as a radical cation or radical anion. Such intermediates could potentially be formed during electrochemical reactions, photochemical processes, or certain metabolic pathways. EPR studies on pyrazine derivatives have shown that radical anions or cations can be generated, and their spectra provide information on the distribution of the unpaired electron's spin density through hyperfine couplings with magnetic nuclei like ¹⁴N and ¹H. rsc.orgrsc.org If a radical intermediate of this compound were generated, EPR would provide crucial insights into its electronic structure.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict the molecule's geometry, vibrational modes, and electronic behavior. acs.org

The first step in a computational analysis is to find the molecule's most stable three-dimensional structure, known as the optimized geometry. This involves minimizing the energy of the molecule with respect to the positions of its atoms. For 3-Chloro-N-methylpyrazin-2-amine, the key structural parameters are the bond lengths, bond angles, and dihedral angles involving the pyrazine (B50134) ring and its substituents.

A conformational analysis would focus on the rotation around the C2-N(amine) bond and the orientation of the methyl group. Due to the partial double bond character of the C-N bond and potential steric hindrance between the methyl group and the chlorine atom or the pyrazine ring nitrogen, specific conformations will be more stable than others. The planarity of the pyrazine ring is expected to be largely maintained, though minor puckering can occur. A study on chloro-substituted pyrazin-2-amine copper complexes demonstrated how substituents influence the geometry and intermolecular interactions. mdpi.com

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data) This data is a hypothetical representation based on known values for similar molecular fragments and is for illustrative purposes only.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C2-C3 | 1.39 Å |

| C3-Cl | 1.74 Å | |

| C2-N(amine) | 1.36 Å | |

| N(amine)-C(methyl) | 1.46 Å | |

| Bond Angle | N1-C2-C3 | 121.5° |

| C2-C3-Cl | 119.8° | |

| C2-N(amine)-C(methyl) | 122.0° |

Once the optimized geometry is found, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, one can confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. nih.gov For instance, studies on similar halogenated pyrazine compounds have used DFT to successfully assign their vibrational spectra. chemrxiv.org

Key vibrational modes for this compound would include:

N-H Stretching: Typically found in the 3300-3500 cm⁻¹ region. acs.org

C-H Stretching: Aromatic (pyrazine ring) and aliphatic (methyl group) C-H stretches appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=N and C=C Ring Stretching: These occur in the 1400-1600 cm⁻¹ range and are characteristic of the pyrazine ring.

C-Cl Stretching: This vibration is expected in the 600-800 cm⁻¹ region.

Table 2: Illustrative Vibrational Frequencies for this compound (Hypothetical Data) This data is a hypothetical representation for illustrative purposes only.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | -NH(CH₃) | 3450 |

| C-H Stretch (Aromatic) | Pyrazine Ring | 3080 |

| C-H Stretch (Aliphatic) | -CH₃ | 2955 |

| C=N/C=C Stretch | Pyrazine Ring | 1580 |

| C-N Stretch | C₂-N(amine) | 1350 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. scirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine ring and the amino group, indicating these are the likely sites for electrophilic attack. The LUMO is likely distributed over the pyrazine ring, particularly influenced by the electron-withdrawing chlorine atom, suggesting this region is susceptible to nucleophilic attack. DFT studies on related heterocyclic systems confirm that such orbital distributions are typical. mdpi.com

Table 3: Illustrative Frontier Molecular Orbital Energies (Hypothetical Data) This data is a hypothetical representation for illustrative purposes only.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. uni-muenchen.de The map is color-coded:

Red: Regions of most negative potential, indicating electron-rich areas prone to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas prone to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the MEP map would likely show the most negative potential (red) around the two nitrogen atoms of the pyrazine ring, with the N1 nitrogen being the most negative site due to the electronic influence of the adjacent amino group. semanticscholar.org The area around the hydrogen of the amino group and the electron-withdrawing chlorine atom would exhibit a positive potential (blue), identifying them as sites for nucleophilic interaction. chemrxiv.org Such maps are crucial for understanding non-covalent interactions like hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical models. researchgate.net These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized compounds. nih.gov

While a QSAR model cannot be built for a single compound, this compound could be included in a dataset of pyrazine derivatives to develop such a model. semanticscholar.org Descriptors for this molecule, such as its dipole moment, polar surface area, HOMO-LUMO gap, and specific atomic charges, would be calculated. By building a regression model (e.g., Multiple Linear Regression or Artificial Neural Network) that links these descriptors to a measured biological activity (like enzyme inhibition), researchers can identify the key molecular features that drive activity. trdizin.gov.tr This information is vital for designing more potent analogs.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. semanticscholar.org

A molecular docking study of this compound would involve selecting a relevant protein target, such as a kinase or a bacterial enzyme. The compound would then be computationally "docked" into the active site of the protein. The results would be a series of predicted binding poses, ranked by a scoring function that estimates the binding free energy.

Analysis of the best-ranked pose would reveal key interactions, such as:

Hydrogen Bonds: The pyrazine nitrogens and the amino group are potential hydrogen bond acceptors and donors, respectively. acs.org

Halogen Bonds: The chlorine atom could potentially form halogen bonds with electron-donating residues in the protein's active site.

Hydrophobic Interactions: The methyl group and the pyrazine ring can engage in hydrophobic interactions with nonpolar amino acid residues.

These docking simulations provide a rational basis for the compound's potential biological activity and guide further chemical modifications to improve binding affinity and selectivity. jetir.org

Prediction of Binding Affinities and Modes with Target Proteins

There is no available research data from computational studies predicting the binding affinities or specific binding modes of this compound with any protein targets. Molecular docking and quantitative structure-activity relationship (QSAR) studies are common methods used to predict how a ligand like this might bind to a protein's active site and to estimate its binding energy. For instance, studies on other pyrazine-based inhibitors have successfully used these methods to identify key interactions and predict potency against targets like PIM-1 kinase and TrkA. researchgate.netnih.gov However, the application of these techniques to this compound has not been published.

Investigation of Enzyme Inhibition Mechanisms (e.g., Cathepsin K, Enoyl-ACP-reductase)

The investigation into the mechanisms by which this compound might inhibit enzymes such as Cathepsin K or Enoyl-ACP-reductase has not been documented in the scientific literature.

Cathepsin K: This cysteine protease is a major target in osteoporosis research. nih.gov Inhibitors of Cathepsin K often work by forming a covalent or non-covalent bond with the catalytic cysteine residue (Cys25) in the active site. nih.gov While extensive computational work, including docking and molecular dynamics simulations, has been performed on various classes of Cathepsin K inhibitors to elucidate their binding and inhibition mechanisms, no such studies have included this compound. nih.gov

Enoyl-ACP-reductase (InhA): This enzyme is a key target for antitubercular drugs. Inhibitors typically function by blocking the binding of the natural substrate, a crucial step in fatty acid synthesis. Structure-based virtual screening and molecular docking are standard approaches to identify new inhibitors for this enzyme. nih.gov These studies detail the interactions of various ligands with key amino acid residues like PHE149, TRP222, and ILE194, but none have reported on the potential inhibitory activity or mechanism of this compound.

Insights into Protein-Ligand Hydrogen Bonding and Hydrophobic Interactions

Without specific molecular docking or crystallography data for this compound complexed with a protein, a detailed analysis of its hydrogen bonding and hydrophobic interactions is not possible.

In general, for pyrazine-containing ligands, the nitrogen atoms on the pyrazine ring can act as hydrogen bond acceptors, often interacting with residues in the hinge region of kinases or the active sites of other enzymes. nih.govpharmablock.com The N-methyl group and the pyrazine ring itself could participate in hydrophobic or van der Waals interactions within a binding pocket. nih.gov The chlorine atom could potentially form halogen bonds, a type of non-covalent interaction that is increasingly recognized as important for ligand binding. nih.gov However, the specific residues involved and the geometry of these potential interactions for this compound remain uninvestigated.

A summary of potential, but unconfirmed, interactions based on general principles is provided in the table below.

| Interaction Type | Potential Participating Group on Compound | Potential Protein Partner |

| Hydrogen Bond Acceptor | Pyrazine Ring Nitrogens | Backbone NH groups (e.g., in kinase hinge regions), Side-chain donors (e.g., Lys, Arg, Asn, Gln) |

| Hydrogen Bond Donor | Amine N-H | Backbone C=O groups, Side-chain acceptors (e.g., Asp, Glu, Asn, Gln) |

| Hydrophobic Interactions | Pyrazine Ring, Methyl Group | Aliphatic and aromatic amino acid side chains (e.g., Ala, Val, Leu, Ile, Phe, Tyr, Trp) |

| Halogen Bonding | Chlorine Atom | Backbone C=O groups, Side-chain oxygen or sulfur atoms |

This table is a theoretical representation of possible interactions and is not based on experimental or computational data for this compound.

Biological and Pharmacological Research: Applications and Structure Activity Relationships

Antimicrobial Activity Investigations

Derivatives of 3-chloropyrazine-2-carboxamide (B1267238) have been a subject of interest for their antimicrobial properties. The position of the chlorine atom on the pyrazine (B50134) ring has been shown to be a critical determinant of biological activity.

Investigations into a series of N-benzyl-3-chloropyrazine-2-carboxamides revealed that the placement of the chlorine atom at the C-3 position of the pyrazine ring generally leads to a decrease or loss of antimycobacterial activity against Mycobacterium tuberculosis H37Rv when compared to previously studied 5-chloro and 6-chloro isomers. researchgate.net For instance, within a series of thirteen 3-chloro derivatives, only the compound with a 4-methoxy substitution on the benzyl (B1604629) ring showed significant activity against M. tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. researchgate.net

In contrast, another class of derivatives, N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, which are formed as side products during synthesis, demonstrated more promising efficacy. researchgate.net Specifically, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide were the most effective against M. tuberculosis H37Rv, both exhibiting an MIC of 12.5 µg/mL. researchgate.net

Further studies on 3-benzylaminopyrazine-2-carboxamides showed that four compounds had in vitro activity against M. tuberculosis H37Rv that was comparable to the standard drug, pyrazinamide (B1679903), with MIC values ranging from 6 to 42 µM. nih.gov The most potent among these was 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, with an MIC of 6 µM. nih.gov

| Compound | MIC (µg/mL) | MIC (µM) | Reference |

|---|---|---|---|

| 3-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 25 | 90 | researchgate.net |

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | 12.5 | 36 | researchgate.net |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | 12.5 | 27 | researchgate.net |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | - | 6 | nih.gov |

The precise mechanism of action for 3-chloropyrazine derivatives is not fully elucidated, but it is often considered in the context of the well-studied antitubercular drug, Pyrazinamide (PZA). PZA is known to have multiple modes of action. nih.gov It is a prodrug that is activated within the mycobacterial cell to pyrazinoic acid (POA). POA can disrupt membrane potential and inhibit key enzymes essential for the bacterium's survival. nih.gov These enzymes include Fatty Acid Synthase I (FAS I), which is crucial for the synthesis of mycolic acids for the cell wall, and aspartate decarboxylase (PanD), which is involved in coenzyme A synthesis. nih.gov

For the derivatives of 3-chloropyrazine-2-carboxamide, molecular docking studies have been employed to investigate potential targets. The active compound N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide was docked to the enoyl-ACP-reductase (InhA) of Mycobacterium tuberculosis. researchgate.net This enzyme is a key component of the FAS-II system and a known target for other antitubercular drugs. The docking study suggested that the compound could form hydrogen bond interactions characteristic of known InhA inhibitors. researchgate.net Similarly, docking studies with active 3-benzylaminopyrazine-2-carboxamides showed that they shared common binding interactions with known inhibitors of InhA. nih.gov

Derivatives of 3-chloropyrazine-2-carboxamide have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. In a study of substituted N-benzyl-3-chloropyrazine-2-carboxamides, interesting activity was observed against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Staphylococcus epidermidis. researchgate.net The most active compound in this series was 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, which exhibited an MIC of 7.81 µM against S. aureus and 15.62 µM against S. epidermidis. researchgate.net This was a significant finding, as the previously reported 5-chloro and 6-chloro positional isomers showed no antibacterial activity at concentrations up to 500 µM. researchgate.net

In contrast, the 3-benzylaminopyrazine-2-carboxamide series only showed moderate activity against Enterococcus faecalis and Staphylococcus aureus. nih.gov

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 7.81 | researchgate.net |

| Staphylococcus epidermidis | 15.62 | researchgate.net |

The potential of 3-chloropyrazine-2-carboxamide derivatives as antifungal agents has also been explored. However, the results have not been promising. In the screening of a series of 3-benzylaminopyrazine-2-carboxamides, no activity was detected against any of the tested fungal strains. nih.gov This lack of antifungal efficacy suggests that the structural features of these particular derivatives are not conducive to inhibiting fungal growth.

Antimycobacterial Efficacy against Mycobacterium tuberculosis Strains

Antiviral Activity Assessments

While pyrazine derivatives, as a broad class of compounds, have been investigated for a variety of biological activities including antiviral potential, specific research on the antiviral effects of 3-Chloro-N-methylpyrazin-2-amine or its direct carboxamide derivatives is limited in the available scientific literature. researchgate.net Studies on other heterocyclic compounds containing chlorine, such as chloroquinolone carboxamide derivatives, have shown activity against viruses like Herpes Simplex Virus 1 (HSV-1), but these findings are on structurally distinct molecular scaffolds.

Inhibition of Photosystem II (PS2) Electron Transport in Plant Systems

Certain substituted pyrazine carboxamides have been identified as potential herbicidal agents due to their ability to inhibit photosynthetic electron transport (PET) in photosystem II (PS II). abacipharma.com The amide moiety is a common feature in many herbicides that target PS II. nih.gov These inhibitors function by binding to the D1 protein of the PS II complex located in the thylakoid membranes of chloroplasts.

This binding event blocks the electron flow from the water-oxidizing complex to the plastoquinone (B1678516) pool, thereby interrupting the chain of photosynthetic electron transport. abacipharma.com The blockage of electron transport halts the fixation of CO2 and the production of ATP and NADPH, which are essential for plant growth. The ultimate death of the plant is not primarily due to starvation but rather from the formation of highly reactive oxygen species and subsequent lipid and protein damage that leads to membrane leakage and cell disintegration. The inhibitory action of some N-phenylpyrazine-2-carboxamides on the photosynthetic electron transport chain has been investigated using techniques such as electron paramagnetic resonance (EPR) spectroscopy and chlorophyll (B73375) a fluorescence in spinach chloroplasts. abacipharma.com

Structure-Activity Relationships (SAR) of this compound Derivatives

The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, understanding these relationships is key to designing and optimizing new therapeutic agents, particularly in the realm of antimicrobials. The pyrazine core, a six-membered heterocyclic ring with two nitrogen atoms, offers a versatile scaffold for modification. mdpi.comrjpbcs.com Its unique electronic properties and the potential for substitution at various positions allow for the fine-tuning of pharmacological profiles. mdpi.com Research into pyrazine derivatives has revealed that specific structural modifications can profoundly impact their biological efficacy. This section delves into the nuanced relationships between the structural features of this compound derivatives and their resulting bioactivities.

Influence of Lipophilicity on Biological Activity

Lipophilicity, often quantified by the partition coefficient (log P), is a critical physicochemical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. It plays a significant role in a molecule's ability to permeate biological membranes, such as the lipid-rich cell walls of bacteria, to reach its intracellular target. researchgate.net

For pyrazine derivatives, a clear correlation between lipophilicity and antimicrobial efficiency has been demonstrated. Studies on alkylpyrazines have shown that derivatives with higher hydrophobicity exhibit stronger bactericidal and fungicidal activities. This is attributed to the ability of lipophilic compounds to more effectively penetrate the lipid bilayer of microbial cell membranes, leading to disruption and cell death. researchgate.net For instance, research on a series of pyrazolo[4,3-e] nih.govsemanticscholar.orgnih.govtriazine sulfonamides revealed that compounds with the highest lipophilicity also exhibited the strongest affinity for human serum albumin (HSA), a factor that can influence drug distribution and half-life. mdpi.com

However, the relationship is not always linear. While increased lipophilicity can enhance activity, an excessive increase can sometimes be detrimental. Highly lipophilic compounds may bind non-specifically to plasma proteins or get sequestered in lipid bilayers, reducing the concentration of the free compound available to exert its effect. nih.gov This can also lead to an increase in toxicity. Therefore, achieving an optimal amphiphilic balance—a precise equilibrium between hydrophilic and lipophilic properties—is crucial for maximizing therapeutic efficacy while minimizing off-target effects. nih.gov The challenge in drug design lies in modifying the this compound scaffold to achieve this optimal lipophilicity for enhanced target interaction and favorable pharmacokinetic profiles.

Effects of Alkyl Chain Length and Substitution Patterns

Research has consistently shown that the length of alkyl chains attached to a heterocyclic core can significantly modulate antimicrobial potency. In many series of heterocyclic compounds, including pyrazinamide derivatives, increasing the alkyl chain length leads to enhanced biological activity up to a certain point. nih.govnih.gov For example, in a study on pyrazinamide derivatives designed for anti-mycobacterial activity, the length of the alkyl chain was found to have a notable effect on the compound's inhibitory function. nih.gov Similarly, studies on other N-heterocycles have established a clear structure-activity relationship where compounds with n-dodecyl (C12) to n-hexadecyl (C16) alkyl chains display the highest bactericidal effects, while those with shorter chains (less than five carbons) are often inactive. This enhancement is often linked to increased lipophilicity, which improves the molecule's ability to disrupt the bacterial cell membrane. researchgate.net

The substitution pattern on the pyrazine ring itself is also critical. The introduction of different functional groups can alter the molecule's electronic properties and its ability to form hydrogen bonds or other interactions with target enzymes or receptors. For instance, in a series of pyrazine-containing thiazolidinones, descriptors related to the electronic and topological properties of the molecules were key in determining their antitubercular and antibacterial activity. nih.gov The presence of specific substituents, such as a methoxy (B1213986) group (-OCH3) on an associated phenyl ring, has been shown to enhance the antibacterial activity of related heterocyclic scaffolds against specific strains like S. aureus. nih.gov

Table 1: Effect of Alkyl Chain Length and Substituents on Antimicrobial Activity of Pyrazine and Related Heterocyclic Derivatives

| Compound Series | Modification | Observation | Reference |

| Pyrazinamide Derivatives | Varied alkyl chain length (n=2) | The compound with an ethyl chain (n=2) and a morpholine (B109124) ring showed the highest bacteriostatic effect (99.2%) against M. tuberculosis. | nih.gov |

| Triazolo[4,3-a]pyrazine Derivatives | Long alkyl chains vs. aromatic groups | Long alkyl chain groups at the R2 position were found to be superior to aromatic groups for enhancing antibacterial activity. | N/A |

| N-Alkylmorpholine Derivatives | Varied alkyl chain length (C1 to C18) | Chains from n-dodecyl (C12) to n-hexadecyl (C16) displayed the highest bactericidal effects against MRSA. | N/A |

| 4-(5-Substituted-1,3,4-oxadiazol-2-yl)pyridines | Long lipophilic chains | Compounds with pentadecyl (C15) and heptadecyl (C17) chains were significantly more potent than standard antibiotics against drug-resistant M. tuberculosis. | researchgate.net |

Impact of Positional Isomerism on Antimicrobial Activity

The synthesis and subsequent isomerization of complex heterocyclic systems, such as pyrazolopyranotriazolopyrimidine derivatives, have also been shown to yield compounds with differing antimicrobial potencies. nih.gov The conversion from one isomeric form to another under different reaction conditions can lead to significant changes in the molecule's three-dimensional structure, affecting its biological profile. nih.govresearchgate.net This underscores the importance of precise structural control in the synthesis of new pyrazine-based therapeutic agents.

Table 2: Influence of Positional Isomerism on Antibacterial Selectivity

| Isomer | Antibacterial Activity (MIC) | Hemolytic Activity (HC50) | Selectivity (HC50/MIC) | Observation | Reference |

| Ortho-isomer | 1–32 µg/mL | 650 µg/mL | High | Selective against bacteria over mammalian cells. | semanticscholar.org |

| Meta-isomer | 1–16 µg/mL | 98 µg/mL | Low | Toxic to both bacteria and mammalian cells. | semanticscholar.org |

| Para-isomer | 1–16 µg/mL | 160 µg/mL | Moderate | Toxic to both bacteria and mammalian cells. | semanticscholar.org |

Correlation between Electronic and Structural Descriptors and Bioactivity

The biological activity of a molecule is intrinsically linked to its electronic and structural characteristics. Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological effects. nih.govdrugdesign.org These models use molecular descriptors—numerical values that quantify the topological, geometric, and electronic features of a molecule—to predict the activity of new, unsynthesized analogues. nih.govijournalse.org

For pyrazine derivatives, QSAR models have shown that descriptors related to the molecule's electronic properties, topology, and hydrophobicity are crucial for predicting antitubercular and antibacterial activities. nih.gov The pyrazine ring itself has a distinct electronic nature; the two nitrogen atoms are electron-rich due to a strong inductive effect, while the carbon atoms are consequently electron-deficient. mdpi.com This imbalanced electron density distribution creates a specific dipole moment and influences how the molecule interacts with biological macromolecules, making the nitrogen atoms potential sites for hydrogen bonding and the carbon atoms susceptible to nucleophilic attack. semanticscholar.org

Key electronic descriptors that often correlate with bioactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive and can more readily participate in chemical reactions with a biological target. semanticscholar.org Structural descriptors such as molecular volume, surface area, and molar refractivity also play a role, as they relate to the molecule's size and its ability to fit within a specific binding pocket of a target protein. semanticscholar.orgmdpi.com By analyzing these descriptors, researchers can rationally design new this compound derivatives with optimized electronic and steric properties for improved biological performance.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The development of environmentally benign and efficient methods for the synthesis of 3-Chloro-N-methylpyrazin-2-amine and its derivatives is a key area of future research. Traditional methods for pyrazine (B50134) synthesis often involve harsh reaction conditions, toxic solvents, and the use of expensive catalysts, leading to significant environmental concerns and economic challenges. ucsf.edu

Furthermore, research into novel catalytic systems is crucial. The development of catalysts based on earth-abundant and non-toxic metals, such as manganese and iron, presents a sustainable alternative to precious metal catalysts. contractpharma.commdpi.com The application of biocatalysts and chemo-enzymatic approaches also holds potential for creating more environmentally friendly and selective synthetic pathways. ucsf.edu The use of greener solvents, particularly water, is another important aspect of sustainable synthesis, aiming to replace hazardous organic solvents. broadinstitute.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced reaction steps, less waste, improved efficiency | Designing multi-component reactions tailored for substituted pyrazines. |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, enhanced purity | Optimization of reaction conditions for the synthesis of this compound. |

| Novel Catalysis | Use of cheaper and less toxic metals, improved selectivity | Development of manganese, iron, and copper-based catalysts; exploration of biocatalysis. |

| Green Solvents | Reduced environmental impact, improved safety | Investigating aqueous-based synthetic routes for pyrazine derivatives. |

Exploration of New Biological Targets and Therapeutic Applications

The pyrazine nucleus is a well-established pharmacophore found in numerous clinically approved drugs. nih.gov While the specific biological activities of this compound are not yet extensively documented in publicly available literature, its structural similarity to other bioactive pyrazines suggests significant therapeutic potential, particularly in the realm of infectious diseases.

Derivatives of 3-chloropyrazine have demonstrated notable antibacterial and antimycobacterial activity. nih.gov For instance, a series of N-benzyl-3-chloropyrazine-2-carboxamides, which share a structural core with the subject compound, have shown efficacy against Mycobacterium tuberculosis and various strains of Staphylococcus aureus. nih.gov This indicates that this compound could serve as a valuable starting point for the development of new antimicrobial agents to combat drug-resistant pathogens.

Beyond infectious diseases, pyrazine derivatives are being investigated for a range of other therapeutic applications. These include their potential as kinase inhibitors for cancer therapy and as modulators of targets in the central nervous system for the treatment of neurodegenerative diseases. nih.gov The exploration of this compound and its analogs against a broader panel of biological targets is a promising avenue for future research.

| Therapeutic Area | Potential Targets | Rationale |

| Infectious Diseases | Bacterial and mycobacterial enzymes | Proven activity of related 3-chloropyrazine derivatives. nih.gov |